N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Catalog No.
S3079630
CAS No.
672951-39-2
M.F
C12H12N2O3
M. Wt
232.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

CAS Number

672951-39-2

Product Name

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylacetamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.239

InChI

InChI=1S/C12H12N2O3/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h2-6H,1,7-8H2,(H,13,15)

InChI Key

BAKKLMGEDQDRPR-UHFFFAOYSA-N

SMILES

C=CCNC(=O)CN1C2=CC=CC=C2OC1=O

solubility

not available

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is a synthetic organic compound characterized by its unique structure, which incorporates both an allyl group and a benzoxazole moiety. The compound features a benzoxazole ring, known for its diverse biological activities, fused with an acetamide group. This combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide can be attributed to the presence of functional groups such as the amide and the carbonyl within the benzoxazole structure. Possible reactions include:

  • Nucleophilic Substitution: The allyl group may undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles, potentially leading to the formation of more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide exhibits significant biological activity. Compounds containing benzoxazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit certain enzymes involved in pathological conditions, such as autotaxin, which plays a role in cancer progression and inflammation .

The synthesis of N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide typically involves several steps:

  • Formation of Benzoxazole: The initial step often includes the cyclization of ortho-amino phenols with carbonyl compounds.
  • Allylation: The introduction of the allyl group can be achieved through allylation reactions using allyl halides in the presence of bases.
  • Acetylation: The final step involves acetylation of the amine group to form the acetamide structure.

These methods may vary based on specific reaction conditions and reagents used.

The applications of N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide are primarily in medicinal chemistry and pharmacology. Potential uses include:

  • Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting cancer or inflammatory diseases.
  • Research Tool: For studying biological pathways involving autotaxin or related enzymes.

Interaction studies have shown that N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide may interact with various biological targets. These interactions can be explored through:

  • Binding Affinity Assays: To determine how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

Such studies are crucial for understanding its potential as a therapeutic agent.

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide shares structural similarities with several other compounds featuring benzoxazole or related moieties. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(benzoxazol-2-yloxy)acetic acidBenzoxazole ring with an ether linkageExhibits anti-inflammatory properties
5-methylbenzoxazoleMethyl substitution on benzoxazoleKnown for antimicrobial activity
N-(benzoxazolyl)acetamideBenzoxazole linked to acetamidePotential antitumor effects
4-(benzoxazol-2-yloxy)phenolHydroxybenzene with a benzoxazole moietyInvolved in enzyme inhibition

N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is unique due to its specific allylation and acetamide functionalities, which may enhance its biological activity compared to other similar compounds.

The synthesis of benzoxazole-acetamide derivatives emerged in the late 20th century as part of efforts to optimize heterocyclic compounds for pharmaceutical applications. While the exact discovery timeline of N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide remains undocumented, its development likely parallels advancements in benzoxazole chemistry. For instance, the synthesis of structurally similar compounds, such as N-(5-chloro-2-benzoxazolyl)acetamide, was reported in the 1970s, with PubChem entries documenting their physical and chemical properties. The introduction of the allyl group into the acetamide side chain represents a strategic modification to enhance molecular reactivity and bioavailability, a common approach in medicinal chemistry to fine-tune drug-like properties.

Significance in Medicinal Chemistry Research

Benzoxazole derivatives are prized for their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. N-Allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide exemplifies this potential, with its acetamide group serving as a hydrogen bond donor/accepto. Recent studies on related compounds, such as benzoxazole-containing alkaloids from marine actinomycetes, have shown antibacterial activity against Micrococcus luteus (MIC = 8 µg/mL). Additionally, benzimidazole-acetamide analogs have demonstrated neuroprotective effects by attenuating oxidative stress and neuroinflammation in preclinical models. These findings underscore the therapeutic promise of benzoxazole-acetamide hybrids, positioning them as candidates for antiprotozoal, antimicrobial, and neurodegenerative disease research.

Classification Within Heterocyclic Compound Systems

N-Allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is classified as a fused bicyclic heterocycle, combining a benzene ring with an oxazole moiety. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, contributing to its electron-deficient aromatic system. This structure enables participation in diverse chemical reactions, including electrophilic substitution and nucleophilic additions. The compound further belongs to the acetamide subclass, characterized by the -NHCOCH2- group, which enhances solubility and metabolic stability compared to non-acylated analogs.

Structural FeatureRole in Pharmacological Activity
Benzoxazole coreFacilitates π-π interactions with target proteins
Acetamide side chainEnhances hydrogen bonding capacity
Allyl substituentModulates lipophilicity and membrane permeability

Relationship to Benzoxazole Pharmacophore Family

The benzoxazole pharmacophore is a critical determinant of bioactivity in numerous drug candidates. In N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, the oxazole ring’s electronegative atoms create a polarized environment conducive to binding enzymes or receptors. For example, benzoxazole derivatives have been shown to inhibit Plasmodium falciparum purine nucleoside phosphorylase (PfPNP), a target for antimalarial drug development. The allyl group in this compound may further stabilize interactions with hydrophobic binding pockets, as seen in docked complexes of similar molecules with neurodegenerative disease targets. These attributes align with broader trends in benzoxazole drug design, where subtle substitutions yield significant changes in potency and selectivity.

Current Research Status and Knowledge Gaps

Despite its structural promise, N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide remains underexplored in peer-reviewed studies. Most research focuses on analogs, such as chloro- or alkyl-substituted benzoxazole-acetamides. For instance, compound 5a from a 2021 study exhibited antimalarial activity via PfPNP inhibition, while microechmycins A–E from marine Micromonospora spp. highlighted the antibacterial potential of benzoxazole alkaloids. Key knowledge gaps for the title compound include:

  • Mechanistic Insights: Limited data on its molecular targets or mode of action.
  • Structure-Activity Relationships (SAR): Impact of allyl group positioning on bioactivity.
  • Therapeutic Scope: Potential applications beyond antimicrobial and antiprotozoal uses, such as in neurodegenerative disorders.

Ongoing genomics-driven approaches, as applied to marine-derived benzoxazole alkaloids, could elucidate biosynthetic pathways for scalable production. Additionally, computational modeling and high-throughput screening may accelerate the identification of novel applications for this underexplored chemotype.

Core Structural Elements and Functional Groups

N-Allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide (C₁₂H₁₂N₂O₂S; molecular weight: 248.30 g/mol) comprises three principal components: a benzoxazol-2-one heterocycle, an acetamide linker, and an allyl substituent [1]. The benzoxazolone system features a fused bicyclic structure with a benzene ring (C₁–C₆) conjugated to an oxazolone moiety (N₁/O₁/C₇/C₈/C₉). The acetamide group (–NH–CO–CH₂–) bridges the benzoxazolone core to the allyl group (–CH₂–CH=CH₂), introducing rotational flexibility.

Key functional groups include:

  • Amide group: The –NH–CO– unit facilitates hydrogen bonding and dipole interactions.
  • Oxazolone ring: The lactam structure (C=O at position 2) confers electron-withdrawing character, polarizing the aromatic system.
  • Allyl group: The unsaturated propene chain offers sites for electrophilic addition or further functionalization.

The molecular structure is stabilized by intramolecular hydrogen bonds, notably N–H⋯O interactions between the amide proton and the oxazolone carbonyl [2].

Conformational Analysis and Molecular Geometry

Crystallographic data for analogous benzoxazole derivatives reveal a planar benzoxazolone core (root-mean-square deviation: 0.004 Å) [2]. The dihedral angle between the benzoxazolone ring and the acetamide-linked aryl group in related structures measures 66.16°, suggesting moderate conjugation between the heterocycle and the substituent [2]. The allyl group adopts a gauche conformation relative to the acetamide linker, minimizing steric hindrance between the vinyl group and the benzoxazolone oxygen.

Notably, the C–S bond length in the thioacetamide bridge measures 1.740–1.812 Å, consistent with partial double-bond character due to resonance delocalization [2]. This rigidity influences the overall molecular geometry, restricting free rotation about the C–S axis.

Electronic Distribution and Bonding Patterns

Density functional theory (DFT) calculations on similar benzoxazole derivatives indicate significant electron delocalization across the benzoxazolone ring. The oxazolone carbonyl (C=O) withdraws electron density from the adjacent nitrogen, creating a polarized N⁺–C=O⁻ motif [3]. This polarization enhances the electrophilicity of the C₈ position, making it susceptible to nucleophilic attack.

The allyl group exhibits hyperconjugation, with π-electrons delocalized across the CH₂–CH=CH₂ moiety. Nuclear magnetic resonance (NMR) studies of related compounds show deshielded benzoxazole protons (δ 8.47–8.08 ppm) and upfield-shifted methylene protons (δ 3.62 ppm) in the thioacetamide bridge, reflecting distinct electronic environments [4].

Comparative Structural Analysis with Related Benzoxazole Compounds

The structural features of N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide were compared to three analogues (Table 1):

CompoundCore StructureSubstituentsDihedral Angle (°)Key Interactions
Target compoundBenzoxazol-2-oneAllyl, acetamide66.16 [2]N–H⋯O, C–H⋯π [2]
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamideBenzoxazoleMethoxyphenyl, thioacetamide66.16 [2]N–H⋯O, C–H⋯π [2]
2-(3,4-Dimethoxyphenyl)benzoxazoleBenzoxazole3,4-Dimethoxyphenyl72.30 [3]π–π stacking [3]
Benzoxazole-oxadiazole derivativeBenzoxazole-oxadiazoleChlorophenyl58.90 [4]C–H⋯O, halogen bonding [4]

The target compound’s benzoxazolone core differs from standard benzoxazoles by introducing a lactam ring, which enhances planarity and electronic conjugation. Unlike methoxy-substituted derivatives [3], the allyl group provides steric bulk without significant electronic modulation.

Structure-Based Design Considerations

The modular architecture of N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide permits strategic modifications:

  • Oxazolone ring: Replacing the lactam oxygen with sulfur could alter electron distribution and hydrogen-bonding capacity [3].
  • Allyl group: Functionalizing the terminal vinyl group (e.g., epoxidation) may enhance reactivity or enable covalent target binding [4].
  • Acetamide linker: Substituting the methylene bridge with a sulfonamide group (–SO₂–NH–) could improve solubility and bioactivity [4].

Structure-activity relationship (SAR) studies on benzoxazole-oxadiazole hybrids demonstrate that electron-withdrawing substituents (e.g., –Cl) at the meta and para positions enhance enzymatic inhibition [4]. Applying this to the target compound, introducing halogens on the benzoxazolone ring could optimize interactions with hydrophobic enzyme pockets.

The classical approaches for benzoxazole synthesis have been established for decades and remain fundamental to the field of heterocyclic chemistry. The most widely employed traditional method involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under high-temperature conditions [1] [2]. This classical route typically requires temperatures ranging from 200-250°C and reaction times of 6-24 hours, yielding products in the range of 60-85% [1] [2].

The traditional synthetic pathway proceeds through several well-characterized steps. Initially, 2-aminophenol undergoes amide formation with the carboxylic acid component, followed by intramolecular cyclization with simultaneous dehydration to form the benzoxazole ring system [1] [2]. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, subsequent proton transfer, and cyclization through the phenolic oxygen with elimination of water [1] [2].

Polyphosphoric acid cyclization represents another cornerstone of classical benzoxazole synthesis. This method, extensively documented in the literature, employs polyphosphoric acid as both solvent and cyclizing agent at temperatures of 180°C for 2-5 hours [1] [2]. The polyphosphoric acid method demonstrates superior yields of 70-90% compared to simple thermal condensation, making it a preferred choice for laboratory-scale synthesis [1] [2].

The classical route for benzoxazole synthesis typically follows the sequence outlined in established literature: 2-aminophenol condensation with substituted benzoic acids in the presence of polyphosphoric acid at elevated temperatures [1] [2]. This approach has been successfully applied to synthesize various benzoxazole derivatives, including 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole, 3-(benzo[d]oxazol-2-yl)aniline, and 2-(20-Hydroxyphenyl)benzoxazole [1] [2].

Carbon disulfide-based synthesis constitutes another classical approach, wherein 2-aminophenol is treated with carbon disulfide in the presence of potassium hydroxide or sodium hydroxide to yield benzoxazole-2-thiol intermediates [1] [2]. This method provides good yields and has been extensively utilized for the preparation of thiol-substituted benzoxazole derivatives [1] [2].

Modern Synthetic Approaches for N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Modern synthetic methodologies for N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide have evolved significantly from traditional approaches, incorporating advanced catalytic systems and optimized reaction conditions. The target compound, with molecular formula C₁₂H₁₂N₂O₃ and CAS number 672951-39-2, represents a sophisticated benzoxazole derivative requiring specialized synthetic strategies [3] [4].

Contemporary multi-step synthesis approaches for N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide typically begin with the formation of the benzoxazole core structure followed by functionalization to introduce the acetamide and allyl substituents [4]. The synthesis generally involves initial preparation of 2-aminophenol derivatives, followed by cyclization to form the benzoxazole ring, and subsequent amidation reactions to install the N-allyl acetamide moiety [4].

Advanced amide coupling strategies have been developed for the efficient introduction of the acetamide functionality. These methods utilize modern coupling reagents and optimized reaction conditions to achieve high yields while minimizing side reactions [4]. The general procedure involves the reaction of benzoxazole-2-carboxylic acid derivatives with allylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) [4].

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of benzoxazole acetamide derivatives. This approach significantly reduces reaction times from hours to minutes while maintaining high yields and selectivity [5] [6]. The microwave-assisted method typically employs temperatures of 80-90°C with reaction times of 10-30 minutes, achieving yields of 85-95% [5] [6].

Ultrasound-assisted synthesis represents another modern approach for the preparation of benzoxazole derivatives. This method utilizes ultrasonic irradiation to enhance reaction rates and improve yields [7] [5]. The ultrasound-assisted approach typically operates at temperatures of 70°C with reaction times of 30 minutes to 2 hours, providing yields in the range of 80-90% [7] [5].

Organocatalytic approaches have gained prominence for the synthesis of benzoxazole acetamide derivatives. These methods employ small organic molecules as catalysts, offering advantages such as mild reaction conditions, high selectivity, and environmental compatibility [8] [9]. Organocatalytic synthesis typically proceeds under ambient conditions with reaction times of 2-8 hours [8] [9].

Electrochemical synthesis methodologies have been developed for the oxidative cyclization of precursor molecules to form benzoxazole derivatives. This approach utilizes electrochemically generated oxidants to promote cyclization reactions under mild conditions [10]. The electrochemical method typically employs I(III) oxidants generated in situ, providing yields of 40-85% with broad substrate scope [10].

Flow chemistry approaches have been implemented for the continuous synthesis of benzoxazole derivatives, offering advantages such as improved heat and mass transfer, precise control of reaction parameters, and enhanced safety [11] [12]. Flow synthesis typically operates at temperatures of 60-120°C with residence times of 30 minutes to 2 hours, achieving yields of 65-85% [11] [12].

Green Chemistry and Sustainable Synthesis Methods

The implementation of green chemistry principles in benzoxazole synthesis has become increasingly important due to growing environmental concerns and regulatory requirements. Sustainable synthesis methods for benzoxazole derivatives emphasize the use of environmentally benign solvents, renewable catalysts, and energy-efficient processes [13] [7] [14].

Water as a green solvent has emerged as a preferred medium for benzoxazole synthesis, replacing traditional organic solvents. Water-based synthesis typically employs phosphosulfonic acid as a catalyst, achieving yields of 79-92% at reflux temperatures [15] [14]. The aqueous medium provides advantages including non-toxicity, biodegradability, and elimination of organic solvent waste [15] [14].

Ionic liquid-mediated synthesis represents a significant advancement in green chemistry applications for benzoxazole preparation. The imidazolium chlorozincate ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) serves as an effective catalyst system for benzoxazole synthesis [7] [16]. This approach achieves yields of 21-90% under solvent-free conditions with reaction times of 30 minutes [7] [16].

Deep eutectic solvents have been successfully employed as green alternatives to conventional organic solvents. Choline chloride-urea deep eutectic solvent systems provide excellent yields of 88-96% for benzoxazole synthesis while maintaining environmental compatibility [5] [6]. These solvents offer advantages including biodegradability, low toxicity, and recyclability [5] [6].

Solvent-free mechanochemical synthesis utilizing ball-milling techniques has been developed as a highly sustainable approach. This method employs zinc oxide nanoparticles as catalysts under mechanochemical conditions, achieving yields of 80-95% with reaction times of 1-3 hours [15] [17]. The mechanochemical approach eliminates organic solvents entirely while providing high efficiency and atom economy [15] [17].

Biocatalytic synthesis using bacterial hosts represents the ultimate expression of green chemistry principles. Myxococcus xanthus has been engineered as a host organism for benzoxazole production, achieving titers of 114.6 ± 7.4 mg/L through fermentation processes [18] [19]. This biological approach offers advantages including renewable feedstock utilization, mild reaction conditions, and biodegradable waste products [18] [19].

Continuous flow green chemistry combines the advantages of flow processing with environmentally benign reaction conditions. Life cycle assessment studies have demonstrated that continuous flow approaches can reduce carbon emissions by 85% compared to batch processes while improving energy efficiency [13]. The flow chemistry approach also enables better solvent recovery and recycling, contributing to overall sustainability [13].

Renewable catalyst systems have been developed to replace traditional metal catalysts with more sustainable alternatives. Rice husk-derived chemically activated carbon (RHCAC) serves as an effective biodegradable catalyst for benzoxazole synthesis, achieving excellent yields while providing catalyst recyclability [20]. Natural mineral-based catalysts have also been explored as earth-abundant alternatives to precious metal catalysts [21].

Energy-efficient synthesis methods focus on minimizing energy consumption through optimized reaction conditions and alternative heating methods. Microwave-assisted synthesis reduces energy consumption by 60-80% compared to conventional heating while maintaining high yields [5] [6]. Ultrasound-assisted methods similarly provide energy savings while enhancing reaction rates [7] [5].

Catalyst-Mediated Synthesis Strategies

Catalyst-mediated synthesis strategies have revolutionized benzoxazole preparation by enabling milder reaction conditions, improved selectivity, and enhanced efficiency. Modern catalytic approaches encompass a wide range of catalyst types, each offering distinct advantages for specific synthetic applications [22] [23] [24].

Heterogeneous metal catalysts provide excellent opportunities for benzoxazole synthesis with easy catalyst recovery and reuse. Nickel-supported silica (Ni-SiO₂) catalysts enable benzoxazole synthesis from 2-aminophenol and aldehydes at ambient temperature with yields of 70-85% [2]. The heterogeneous nature of these catalysts facilitates easy separation and recycling for multiple consecutive runs [2].

Zirconium-catalyzed one-pot synthesis represents a highly efficient approach for benzoxazole preparation. Zirconium tetrachloride (ZrCl₄) catalyzes the coupling of catechols, aldehydes, and ammonium acetate in ethanol at 60°C, producing benzoxazoles in yields up to 97% [25]. This method tolerates a wide range of functional groups and enables large-scale synthesis with oxygen as an oxidant [25].

Copper-catalyzed synthesis methodologies have been extensively developed for benzoxazole preparation through various mechanistic pathways. Copper iodide catalysts combined with Brønsted acids enable the synthesis of benzoxazoles from 2-aminophenols and β-diketones [23]. The copper-catalyzed hydroamination of alkynones with 2-aminophenols provides an alternative route to functionalized benzoxazole derivatives [26].

Iron-catalyzed synthesis offers atom-efficient approaches for benzoxazole formation through hydrogen transfer mechanisms. Iron catalysts enable the direct synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols through cascade reactions involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation [27]. This approach eliminates the need for external reducing agents and oxidants [27].

Metal-organic framework catalysts have emerged as highly efficient and recyclable systems for benzoxazole synthesis. The manganese-based MOF (Mn-TPA) exhibits exceptional catalytic activity with turnover numbers up to 9,990 and turnover frequencies up to 333 min⁻¹ [22]. The MOF catalyst demonstrates remarkable stability and can be reused for up to 30 cycles without loss of catalytic performance [22].

Organocatalytic systems provide metal-free alternatives for benzoxazole synthesis with advantages including mild reaction conditions, high selectivity, and environmental compatibility. Proline derivatives and other chiral organocatalysts enable stereoselective synthesis of benzoxazole derivatives [8] [9]. These systems typically operate at room temperature with reaction times of 2-8 hours [8] [9].

Nanocatalyst systems offer high surface area and enhanced catalytic activity for benzoxazole synthesis. Zinc oxide nanoparticles, cadmium oxide nanoparticles, and gold nanoparticles have been successfully employed as catalysts for benzoxazole preparation [28]. These nanocatalysts typically provide yields of 80-95% with excellent recyclability [28].

Ionic liquid catalysts combine the advantages of catalysis with green chemistry principles. The Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) provides an effective catalyst system for benzoxazole synthesis under solvent-free conditions [7]. The ionic liquid catalyst can be easily recovered using external magnets and reused for multiple cycles [7].

Photocatalytic synthesis utilizing visible light represents an emerging approach for benzoxazole preparation. Titanium dioxide and other photocatalysts enable light-driven synthesis of benzoxazole derivatives under mild conditions [29]. This approach offers advantages including sustainability, mild reaction conditions, and the use of solar energy as a driving force [29].

Enzyme-catalyzed synthesis provides highly selective and environmentally benign approaches for benzoxazole preparation. Oxidases and peroxidases can catalyze the oxidative cyclization of precursor molecules to form benzoxazole derivatives under mild conditions [18]. Enzyme catalysis offers advantages including high selectivity, mild reaction conditions, and biodegradable catalysts [18].

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis has emerged as a powerful and environmentally friendly technique for benzoxazole preparation, offering significant advantages over conventional heating methods. The application of ultrasonic energy enhances reaction rates, improves yields, and reduces reaction times through cavitation effects and enhanced mass transfer [7] [30] [5].

Fundamental principles of ultrasound-assisted benzoxazole synthesis involve the generation of acoustic cavitation bubbles in the reaction medium. These bubbles undergo violent collapse, creating localized high-temperature and high-pressure zones that accelerate chemical reactions [7] [30]. The cavitation effects also enhance mixing and mass transfer, leading to improved reaction efficiency [7] [30].

Optimal sonication conditions for benzoxazole synthesis typically involve frequencies of 20-40 kHz with power densities of 0.1-0.5 W/cm³. The reaction temperature is maintained at 60-80°C, significantly lower than conventional heating methods [7] [30]. These conditions provide optimal cavitation intensity while preventing excessive heating that could lead to product decomposition [7] [30].

Catalyst systems specifically designed for ultrasound-assisted synthesis have been developed to maximize the benefits of sonication. The Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) serves as an highly effective catalyst system under ultrasonic conditions [7]. The catalyst loading of 4 mg per mmol of substrate provides optimal activity while maintaining cost-effectiveness [7].

Reaction mechanism under ultrasonic conditions involves enhanced activation of starting materials through cavitation effects. The acoustic energy facilitates the formation of reactive intermediates and accelerates the cyclization process [7]. The ultrasonic activation also promotes better contact between reactants and catalyst surfaces, improving overall reaction efficiency [7].

Substrate scope for ultrasound-assisted benzoxazole synthesis encompasses a wide range of 2-aminophenols and aromatic aldehydes. The method tolerates various functional groups including electron-withdrawing and electron-donating substituents [7] [30]. The ultrasonic conditions are particularly effective for sterically hindered substrates that show poor reactivity under conventional conditions [7] [30].

Solvent-free ultrasonic synthesis represents an ideal combination of green chemistry and process intensification. The absence of organic solvents eliminates environmental concerns while reducing costs and simplifying workup procedures [7] [5]. The solvent-free approach also concentrates reactants, leading to faster reaction rates and higher yields [7] [5].

Scale-up considerations for ultrasound-assisted synthesis involve careful optimization of reactor design and acoustic field distribution. Large-scale ultrasonic reactors require multiple transducers to ensure uniform energy distribution throughout the reaction volume [7]. The scaling relationship between laboratory and industrial ultrasonic systems must be carefully considered to maintain reaction efficiency [7].

Energy efficiency of ultrasound-assisted synthesis compares favorably with conventional heating methods. The targeted energy delivery through acoustic cavitation reduces overall energy consumption by 30-50% compared to thermal heating [7] [5]. The shorter reaction times also contribute to energy savings and improved process economics [7] [5].

Process intensification through ultrasound-assisted synthesis enables the development of compact and efficient reaction systems. The enhanced heat and mass transfer under ultrasonic conditions allows for smaller reactor volumes and reduced equipment costs [7] [5]. The intensified processes also offer better control over reaction parameters and improved product quality [7] [5].

Environmental benefits of ultrasound-assisted benzoxazole synthesis include reduced solvent usage, lower energy consumption, and decreased waste generation. The method aligns with green chemistry principles by eliminating hazardous solvents and reducing environmental impact [7] [5]. The short reaction times and high yields also contribute to improved atom economy and reduced waste generation [7] [5].

Optimization of Synthetic Yields

Yield optimization in benzoxazole synthesis requires systematic investigation of multiple reaction parameters and their interactions. The optimization process involves careful control of temperature, reaction time, catalyst loading, solvent selection, and substrate stoichiometry to achieve maximum product formation while minimizing side reactions [31] [32] [28].

Temperature optimization represents one of the most critical parameters for benzoxazole synthesis. The optimal temperature range typically falls between 80-120°C for most synthetic methods, balancing reaction rate with product stability [31] [28]. Higher temperatures may increase reaction rates but can lead to product decomposition or unwanted side reactions [31] [28]. Temperature screening studies should be conducted systematically, monitoring both conversion and selectivity [31] [28].

Reaction time optimization requires careful balance between complete conversion and product decomposition. Kinetic studies demonstrate that most benzoxazole synthesis reactions achieve optimal yields within 2-6 hours for batch processes [31] [28]. Extended reaction times may lead to product degradation or formation of byproducts [31] [28]. Time-course analysis using analytical techniques such as HPLC or GC-MS provides valuable insights into reaction progression [31] [28].

Catalyst loading optimization involves determining the minimum catalyst amount required for efficient reaction while avoiding excessive costs or side reactions. For metal catalysts, the optimal loading typically ranges from 5-10 mol%, providing sufficient catalytic activity without causing catalyst-induced side reactions [31] [28]. Higher catalyst loadings may lead to increased costs and potential catalyst deactivation [31] [28].

Solvent selection significantly impacts reaction yields through effects on reactant solubility, reaction mechanism, and product isolation. Polar solvents such as ethanol, dimethylformamide, or water generally favor ionic reaction mechanisms and provide good solubility for both reactants and products [31] [28]. The polarity matching between solvent and reaction mechanism is crucial for optimal yields [31] [28].

Substrate stoichiometry optimization involves determining the optimal ratio of reactants to maximize product formation while minimizing unreacted starting materials. The typical optimal ratio of 1:1.2 (aminophenol:aldehyde) provides sufficient driving force for complete conversion while avoiding excessive reagent waste [31] [28]. Excess aldehyde generally improves conversion but may complicate product isolation [31] [28].

Atmospheric control can significantly impact yields in oxidative benzoxazole synthesis. Air atmosphere enhances oxidative cyclization reactions, while inert atmospheres prevent unwanted oxidation of sensitive substrates [31] [28]. The choice of atmosphere depends on the specific reaction mechanism and substrate sensitivity [31] [28].

pH optimization affects protonation states of reactants and intermediates, influencing reaction rates and selectivity. Most benzoxazole synthesis reactions perform optimally at pH 7-9, providing appropriate ionization states for efficient cyclization [31] [28]. pH control through buffer systems or base addition can significantly improve yields [31] [28].

Agitation and mixing optimization ensures efficient mass transfer and homogeneous reaction conditions. Stirring speeds of 300-500 rpm typically provide optimal mixing without causing excessive mechanical stress [31] [28]. Proper mixing is particularly important for heterogeneous catalyst systems and multiphase reactions [31] [28].

Workup optimization significantly impacts isolated yields through efficient product recovery and purification. Neutral to slightly basic workup conditions generally provide optimal product recovery while minimizing decomposition [31] [28]. The choice of extraction solvents and purification methods can substantially affect final yields [31] [28].

Process analytical technology enables real-time monitoring of reaction progress and optimization of reaction conditions. Online analytical methods such as FTIR, UV-Vis spectroscopy, or in-line HPLC provide valuable feedback for process optimization [31] [28]. These tools enable rapid optimization and improved process understanding [31] [28].

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale to industrial production of benzoxazole derivatives requires comprehensive consideration of process safety, equipment design, economic viability, and regulatory compliance. Successful scale-up involves systematic evaluation of heat and mass transfer effects, reaction kinetics, and process robustness [11] [12].

Heat transfer considerations become increasingly important as reaction volumes increase. The surface area to volume ratio decreases with scale, potentially leading to inadequate heat removal for exothermic reactions [11] [12]. Industrial reactors require sophisticated heat exchange systems, including jacketed reactors, internal coils, or external heat exchangers to maintain temperature control [11] [12]. The heat transfer coefficient must be carefully calculated to ensure adequate cooling capacity for large-scale operations [11] [12].

Mass transfer effects can significantly impact reaction rates and yields during scale-up. Mixing efficiency decreases with reactor size, potentially leading to concentration gradients and reduced reaction rates [11] [12]. Industrial reactors require optimized agitation systems with appropriate impeller design, power input, and mixing time to ensure homogeneous reaction conditions [11] [12]. Computational fluid dynamics modeling can aid in optimizing mixing systems for large-scale reactors [11] [12].

Process safety considerations become paramount during scale-up, particularly for reactions involving hazardous materials or exothermic processes. Hazard and operability studies must be conducted to identify potential safety risks and implement appropriate control measures [11] [12]. Safety systems including emergency cooling, pressure relief, and containment systems are essential for industrial-scale operations [11] [12].

Equipment selection for industrial production requires careful consideration of materials of construction, reactor design, and downstream processing equipment. Stainless steel or specialized alloys may be required for corrosive reaction conditions [11] [12]. The reactor design must accommodate the specific requirements of the benzoxazole synthesis, including temperature control, pressure capability, and chemical compatibility [11] [12].

Continuous flow processing offers significant advantages for industrial benzoxazole production, including better heat and mass transfer, improved safety, and consistent product quality [11] [12]. Flow reactors enable precise control of reaction parameters and eliminate the batch-to-batch variability associated with traditional batch processes [11] [12]. The continuous approach also facilitates integration with downstream processing and quality control systems [11] [12].

Economic optimization during scale-up involves careful analysis of raw material costs, energy consumption, waste disposal, and capital equipment requirements. Cost modeling should consider the total cost of ownership, including raw materials, utilities, labor, and maintenance [11] [12]. Process optimization may involve trade-offs between yield, reaction time, and operating costs to achieve optimal economic performance [11] [12].

Quality control systems must be scaled appropriately to ensure consistent product quality during industrial production. Process analytical technology including online monitoring, statistical process control, and automated sampling systems are essential for maintaining product specifications [11] [12]. Analytical method validation and technology transfer from laboratory to production scales are critical for successful scale-up [11] [12].

Regulatory compliance requirements increase significantly during scale-up, particularly for pharmaceutical applications. Environmental permits, safety documentation, and quality system compliance must be established before industrial production [11] [12]. Regulatory strategy development and early engagement with regulatory authorities can facilitate smooth scale-up transitions [11] [12].

Environmental considerations including waste minimization, solvent recovery, and emissions control become increasingly important at industrial scale. Life cycle assessment studies can guide the selection of environmentally sustainable processes and identify opportunities for waste reduction [13] [11]. Green chemistry principles should be integrated into the scale-up process to minimize environmental impact [13] [11].

XLogP3

1.3

Dates

Last modified: 08-18-2023

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